Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its fused pyridine and pyrimidine rings, which are known for their biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate typically involves the condensation of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with malononitrile in the presence of sodium methoxide in methanol, followed by reaction with guanidine . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure consistency and efficiency. The use of high-throughput screening and process optimization techniques can further enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyridopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridopyrimidine derivatives, such as:
- 2-methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid
- 5-oxo-5,8-dihydropyrido[2,3-D]pyrimidine-7-carboxylates .
Uniqueness
Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 2-position and the oxo group at the 7-position contribute to its reactivity and potential biological activities .
Properties
CAS No. |
209849-69-4 |
---|---|
Molecular Formula |
C10H9N3O4 |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
methyl 2-methoxy-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C10H9N3O4/c1-16-9(15)6-3-5-4-11-10(17-2)13-7(5)12-8(6)14/h3-4H,1-2H3,(H,11,12,13,14) |
InChI Key |
NMTHBAGOFSULOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C=C(C(=O)NC2=N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.